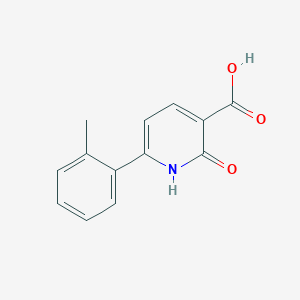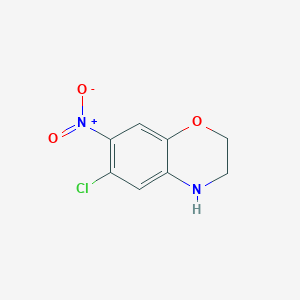![molecular formula C10H9ClN2OS B1452068 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole CAS No. 946418-99-1](/img/structure/B1452068.png)
5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole is involved in the synthesis of various compounds with potential biological activities. For instance, it's used in the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which are evaluated as antimicrobial agents against bacterial strains like Escherichia coli and fungal strains such as Aspergillus niger (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, the compound has been used in the synthesis of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, demonstrating nematocidal activities against Bursaphelenchus xylophilus (Liu, Wang, Zhou, & Gan, 2022).
Biological and Pharmacological Activities
The compound is a part of structural frameworks in various synthesized molecules with reported biological activities. Synthesized derivatives involving thiadiazole moieties, where 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole might play a role, show a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. Notably, some derivatives have been found potent in antimicrobial spectrum against microbes and exhibited significant anti-inflammatory, analgesic, and ulcerogenic activities (Kumar & Panwar, 2015).
Corrosion Inhibition
The compound is part of studies focusing on corrosion inhibition. For instance, a derivative of 1,3,4-thiadiazole, synthesized and investigated as a corrosion inhibitor for mild steel in an acidic environment, demonstrated significant inhibition efficiency, hinting at the potential of 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole derivatives in this field (Attou et al., 2020).
Antimicrobial Studies
Several derivatives of 1,3,4-thiadiazole, potentially including 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole, have been synthesized and studied for antimicrobial properties. These studies are focused on finding new derivatives with significant activities as antibacterial and antifungal agents (Ameen & Qasir, 2017).
Safety and Hazards
The safety information available indicates that “5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole” is harmful if swallowed and causes serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
5-chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-4-2-3-7(5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEPSSRHPXZRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207673 | |
| Record name | 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
CAS RN |
946418-99-1 | |
| Record name | 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946418-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1451986.png)




![2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451992.png)







